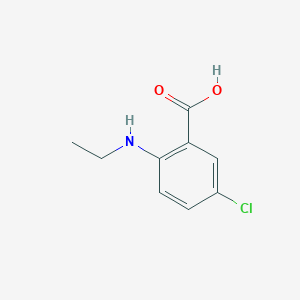

5-Chloro-2-(ethylamino)benzoic acid

Vue d'ensemble

Description

5-Chloro-2-(ethylamino)benzoic acid is a chemical compound with the linear formula C9H10ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(ethylamino)benzoic acid can be represented by the SMILES stringOC(C(C=C1Cl)=C(C=C1)NCC)=O . The InChI representation is 1S/C9H10ClNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) . Physical And Chemical Properties Analysis

5-Chloro-2-(ethylamino)benzoic acid has a molecular weight of 199.64 . It is a powder at room temperature . The melting point is between 102-103 degrees Celsius .Applications De Recherche Scientifique

Chemical Synthesis and Pharmacological Properties

5-Chloro-2-(ethylamino)benzoic acid is involved in various chemical syntheses and pharmacological studies. For instance, Rebstock et al. (2004) explored the regioselectivity in deprotonation of similar benzoic acid derivatives, highlighting the potential for producing specific lithio derivatives useful in synthetic chemistry (Rebstock, Mongin, Trécourt, & Quéguiner, 2004). Similarly, Brown and Foubister (1984) investigated the binding at insulin-releasing receptor sites of pancreatic beta cells by compounds including [(acylamino)ethyl]benzoic acids, which relate to the hypoglycemic activity of such compounds (Brown & Foubister, 1984).

Antimicrobial and Antiproliferative Activities

Vachala, Srinivasan, and Prakash (2011) synthesized derivatives from 2-amino-5-chlorobenzoic acid, showing significant anti-inflammatory, antiproliferative, and antimicrobial activities. This indicates the potential of 5-Chloro-2-(ethylamino)benzoic acid derivatives in developing new therapeutic agents (Vachala, Srinivasan, & Prakash, 2011).

Structural Characterization and Synthesis

Richter et al. (2021) described the crystal and molecular structures of related benzoic acid and benzamide precursors, important for the synthesis of new antituberculosis drug candidates (Richter, Goddard, Schlegel, Imming, & Seidel, 2021). The structural characterization of such compounds is crucial for understanding their potential as pharmaceutical agents.

Agricultural Applications

Pybus et al. (1959) examined the physiological activity of chloro- and methyl-substituted benzoic acids in plant growth regulation. Their research contributes to understanding how derivatives of 5-Chloro-2-(ethylamino)benzoic acid might influence plant growth and development (Pybus, Smith, Wain, & Wightman, 1959).

Industrial Process Scale-Up

Zhang et al. (2022) developed a scalable process for synthesizing a key intermediate similar to 5-Chloro-2-(ethylamino)benzoic acid, demonstrating the compound's relevance in industrial applications, particularly in the context of diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

5-chloro-2-(ethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSAJVLTBRCVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(ethylamino)benzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)

![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)

![(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2379527.png)